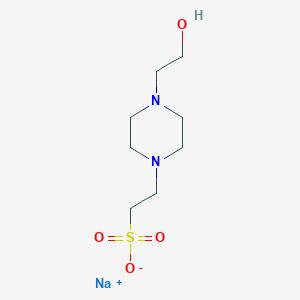

HEPES sodium salt

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

103404-87-1 |

|---|---|

Fórmula molecular |

C16H34N4NaO8S2- |

Peso molecular |

497.6 g/mol |

Nombre IUPAC |

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |

InChI |

InChI=1S/2C8H18N2O4S.Na/c2*11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h2*11H,1-8H2,(H,12,13,14);/q;;+1/p-2 |

Clave InChI |

KJICBABKQWYBFV-UHFFFAOYSA-L |

SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

Otros números CAS |

75277-39-3 |

Pictogramas |

Irritant |

Números CAS relacionados |

7365-45-9 (Parent) |

Origen del producto |

United States |

Foundational & Exploratory

HEPES Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

HEPES sodium salt (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid sodium salt) is a zwitterionic organic chemical buffering agent widely utilized in a vast array of biochemical and cell biology applications.[1][2][3][4][5] Its popularity stems from its effective buffering capacity in the physiological pH range of 6.8 to 8.2, minimal interaction with metal ions, and low toxicity to cells.[1][2][6][7] This technical guide provides an in-depth overview of the core properties, applications, and experimental protocols involving HEPES sodium salt, tailored for researchers, scientists, and professionals in drug development.

Introduction

Maintaining a stable pH is critical for the success of numerous biological experiments, from cell culture and enzyme assays to protein purification and drug formulation.[7] HEPES sodium salt has emerged as a "Good's buffer," one of a series of buffers developed by Dr. Norman Good and his colleagues in 1966 to meet the specific needs of biological research.[8] Unlike traditional buffers, HEPES sodium salt is a zwitterionic buffer that does not participate in or interfere with biological reactions.[1] This guide will explore the fundamental characteristics of HEPES sodium salt, its diverse applications, and provide detailed protocols for its use.

Physicochemical Properties

HEPES sodium salt is the sodium salt of HEPES acid.[6] It is a white crystalline powder that is highly soluble in water.[9][10] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid sodium salt | [9] |

| Synonyms | N-(2-Hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid) sodium salt | [3][9] |

| CAS Number | 75277-39-3 | [3][9] |

| Molecular Formula | C8H17N2NaO4S | [3][10] |

| Molecular Weight | 260.29 g/mol | [9][10] |

| Appearance | White crystalline powder | [9] |

| Purity | ≥99.0% | [3][9] |

| Melting Point | 234 - 235°C | [9] |

| pKa (at 25°C) | 7.5 | [10] |

| Effective Buffering pH Range | 6.8 - 8.2 | [1][9][11] |

| Solubility in Water | Soluble | [10] |

Applications in Research and Drug Development

The unique properties of HEPES sodium salt make it an indispensable tool in various scientific disciplines.

Cell and Tissue Culture

HEPES sodium salt is frequently used as a buffering agent in cell culture media to maintain a stable pH, which is crucial for optimal cell growth and function.[7][9] It is particularly useful in systems where CO2 incubators are not available or when working with cell lines sensitive to pH fluctuations.[6] The typical concentration for cell culture applications ranges from 10 to 25 mM.[12]

Enzyme Assays

In enzyme kinetics studies, maintaining a constant pH is paramount to ensure accurate and reproducible results.[11] HEPES sodium salt is an ideal buffer for many enzyme assays because it does not significantly interact with most metal ions, which can act as cofactors or inhibitors for enzymes.[1][11]

Protein Purification and Analysis

During protein purification, it is essential to maintain the native conformation and activity of the protein.[11] HEPES sodium salt provides a stable pH environment and its low metal-binding capacity prevents interference with purification techniques that utilize metal affinity chromatography.[11] It is also compatible with various protein quantification methods, such as the bicinchoninic acid (BCA) assay.[1]

Drug Formulation and Delivery

In the pharmaceutical industry, HEPES sodium salt can be used in drug formulations to stabilize active pharmaceutical ingredients (APIs).[7] Its buffering capacity helps to maintain the optimal pH for drug solubility, stability, and efficacy.[7]

Molecular Biology

HEPES sodium salt is also utilized in various molecular biology applications. It is a component of buffers used for DNA and RNA electrophoresis, as it interferes less with the interaction between DNA and restriction enzymes compared to other buffers like Tris.[1]

Experimental Protocols

Preparation of a 1 M HEPES Stock Solution (pH 7.4)

This protocol describes the preparation of a 1 M stock solution of HEPES buffer.

Materials:

-

HEPES (free acid)

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weigh out 238.3 g of HEPES (free acid) and add it to a beaker containing approximately 800 mL of deionized water.

-

While stirring, slowly add NaOH pellets to begin dissolving the HEPES.

-

Once the HEPES is fully dissolved, carefully adjust the pH to 7.4 with a concentrated NaOH solution.

-

Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

-

Sterilize the solution by autoclaving or by filtration through a 0.22 µm filter.

-

Store the stock solution at 4°C.

Preparation of a 2X HEPES Buffered Saline (HBS) for Transfection

This protocol details the preparation of a 2X HBS solution commonly used in mammalian cell transfection experiments.

Materials:

-

HEPES (free acid)

-

Sodium chloride (NaCl)

-

Disodium phosphate (B84403) (Na2HPO4)

-

Deionized water

-

1 N NaOH

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Dissolve 1.6 g of NaCl, 0.074 g of KCl, 0.027 g of Na2HPO4·2H2O, and 1 g of HEPES in 90 ml of distilled water.[13]

-

Adjust the pH of the solution to the desired value (typically 7.05) with 1 N NaOH.[13]

-

Add deionized water to bring the final volume to 100 mL.[13]

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the 2X HBS in aliquots at -20°C.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows where HEPES sodium salt is a critical component.

References

- 1. goldbio.com [goldbio.com]

- 2. biofargo.com [biofargo.com]

- 3. scbt.com [scbt.com]

- 4. HEPES sodium salt | CAS#:75277-39-3 | Chemsrc [chemsrc.com]

- 5. mpbio.com [mpbio.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. HEPES sodium salt | 75277-39-3 [chemicalbook.com]

- 9. HEPES Sodium Salt [advancionsciences.com]

- 10. HEPES sodium salt [chembk.com]

- 11. nbinno.com [nbinno.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

HEPES sodium salt molecular weight

An In-depth Technical Guide to HEPES Sodium Salt

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) sodium salt is a zwitterionic organic chemical buffering agent widely utilized in a vast array of biological and biochemical research applications.[1] As a "Good's" buffer, it is valued for its ability to maintain a stable pH in physiological ranges, its minimal interaction with metal ions, and its compatibility with various biological systems.[1] This technical guide provides a comprehensive overview of HEPES sodium salt, focusing on its core properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Core Properties of HEPES Sodium Salt

HEPES sodium salt is a white crystalline powder that is highly soluble in water.[2][3] Its key chemical and physical properties are summarized below. The molecular weight and formula are critical for preparing solutions of specific molarity.

| Property | Value | References |

| Molecular Formula | C₈H₁₇N₂NaO₄S | [2][4][5] |

| Molecular Weight | 260.29 g/mol (also cited as 260.3 g/mol or 260.30 g/mol ) | [2][4][6] |

| CAS Number | 75277-39-3 | [2][4] |

| pKa (at 20-25°C) | ~7.5 | [2] |

| Useful pH Range | 6.8 - 8.2 | [1][][8] |

| Appearance | White crystalline powder | [2][5][9] |

| Purity | ≥99% | [4][5] |

Key Applications in Research and Drug Development

Due to its favorable characteristics, HEPES sodium salt is a preferred buffer in many sensitive biological applications.

Cell and Tissue Culture

HEPES is extensively used to supplement or replace sodium bicarbonate in cell culture media.[8][10] It provides robust pH control, which is crucial for cell viability and reproducible experimental outcomes, especially when cultures are handled outside of a CO₂ incubator.[][11] Typical concentrations in media range from 10 mM to 25 mM.[8][10][11]

Protein Purification and Stability Studies

The buffer's inert nature, with minimal chelation of divalent cations, makes it ideal for protein purification and enzyme assays.[][12] The choice of buffer can significantly impact protein stability.[12][13] HEPES is often used in techniques like chromatography, Differential Scanning Fluorimetry (DSF), and Isothermal Titration Calorimetry (ITC) to study protein thermodynamics and binding interactions.[][12]

Molecular Biology

In molecular biology, HEPES maintains pH stability during various procedures, including DNA/RNA extraction and enzymatic reactions like PCR, thereby preventing nucleic acid degradation and improving reaction efficiency.[] Its steric hindrance properties also mean it interferes less with DNA and restriction enzyme reactions compared to buffers like Tris.[1]

Electrophoresis

HEPES buffer is utilized in electrophoresis to ensure the correct migration of proteins and nucleic acids by maintaining a stable pH during the process.[]

Experimental Protocols

Preparation of HEPES-Buffered Cell Culture Medium

This protocol describes how to supplement a standard cell culture medium with HEPES buffer.

Objective: To prepare 1 L of cell culture medium containing a final HEPES concentration of 25 mM.

Materials:

-

HEPES powder (Free Acid, MW: 238.3 g/mol ) or HEPES Sodium Salt (MW: 260.29 g/mol )

-

1N NaOH or 1N HCl for pH adjustment

-

Cell culture medium (e.g., DMEM)

-

Sterile, deionized water

-

0.22 µm sterile filter unit

-

Sterile storage bottles

Methodology:

-

Direct Addition Method:

-

To 1 L of liquid cell culture medium, add 6.51 g of HEPES sodium salt (for a 25 mM final concentration).

-

Stir gently until the powder is completely dissolved.

-

Check the pH of the medium and, if necessary, adjust to the desired physiological pH (typically 7.2 - 7.4) using sterile 1N HCl. The sodium salt form is basic, so adjustment will likely be needed.

-

Sterilize the final medium by passing it through a 0.22 µm filter.

-

Store the sterile, HEPES-buffered medium at 2-8°C.

-

-

Stock Solution Method:

-

Prepare a 1 M HEPES stock solution. Dissolve 26.03 g of HEPES sodium salt in 90 mL of deionized water.

-

Adjust the pH to the desired value (e.g., 7.4) with 1N HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Sterilize the 1 M stock solution through a 0.22 µm filter and store in aliquots at -20°C.

-

To use, add 25 mL of the sterile 1 M stock solution to 975 mL of cell culture medium for a final concentration of 25 mM.

-

Caption: Workflow for preparing a HEPES-buffered cell culture medium.

Protein Thermal Stability Assay using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method to compare the thermal stability of a protein in HEPES buffer versus another buffer (e.g., Tris).

Objective: To determine the melting temperature (Tm) of a protein in different buffer conditions as an indicator of stability.[12]

Materials:

-

Purified protein of interest

-

1 M HEPES stock solution, pH 7.4

-

1 M Tris stock solution, pH 7.4

-

Fluorescent dye (e.g., SYPRO Orange, 5000x stock)

-

qPCR plate and optical seals

-

Real-time PCR instrument with a thermal ramping feature

Methodology:

-

Prepare Master Mixes: For each buffer condition, prepare a master mix. For a 20 µL final reaction volume, this would include:

-

15 µL Buffer (e.g., 50 mM HEPES, pH 7.4)

-

2 µL Protein (final concentration typically 2-10 µM)

-

1 µL Dye (diluted to a 5x final concentration)

-

2 µL Deionized Water

-

-

Plate Setup: Pipette 20 µL of each master mix into the wells of a qPCR plate. Include buffer-only controls to check for dye fluorescence changes.

-

Run DSF Experiment:

-

Seal the plate securely.

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve protocol:

-

Initial hold: 25°C for 1 minute.

-

Ramp: Increase temperature from 25°C to 95°C at a rate of 0.5°C/minute.

-

Acquire fluorescence data at each temperature increment.

-

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

The midpoint of the sharp increase in fluorescence corresponds to the protein's melting temperature (Tm).

-

Compare the Tm values obtained in HEPES and Tris buffers. A higher Tm indicates greater thermal stability.[12]

-

Caption: Experimental workflow for a DSF-based protein stability assay.

Logical Relationships of HEPES Buffer Properties

The suitability of HEPES as a biological buffer stems from a combination of key chemical properties.

Caption: Key properties making HEPES an ideal biological buffer.

Conclusion

HEPES sodium salt is an indispensable tool for researchers in life sciences and drug development. Its molecular weight of approximately 260.29 g/mol , coupled with its excellent buffering capacity at physiological pH, low toxicity, and chemical stability, ensures its place in a wide range of sensitive applications from cell culture to protein stability analysis.[2][][8] The detailed protocols and workflows provided in this guide offer a practical framework for the effective use of HEPES sodium salt in a laboratory setting.

References

- 1. goldbio.com [goldbio.com]

- 2. HEPES, Sodium Salt [biospectra.us]

- 3. HEPES sodium salt | 75277-39-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. HEPES sodium salt, 99% | CymitQuimica [cymitquimica.com]

- 6. HEPES sodium salt [sorachim.com]

- 8. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 9. HEPES Sodium Salt [advancionsciences.com]

- 10. HEPES for cell culture [itwreagents.com]

- 11. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

Core Concepts: Understanding HEPES and its Forms

An In-depth Technical Guide: HEPES Sodium Salt vs. HEPES Free Acid

For researchers, scientists, and drug development professionals, maintaining a stable physiological pH is paramount to the success of in vitro experiments. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used for this purpose. This guide provides a detailed comparison of its free acid and sodium salt forms, offering insights into their properties, applications, and buffer preparation protocols.

HEPES is one of the twenty "Good's buffers," developed to meet the specific needs of biochemical and biological research.[1] Its popularity stems from its effective buffering capacity within the physiological pH range of 6.8 to 8.2, making it ideal for maintaining the pH of cell culture media.[][3][4]

The two commonly used forms are:

-

HEPES Free Acid: The acidic form of the buffer.

-

HEPES Sodium Salt: The conjugate base of HEPES, where the acidic proton of the sulfonic acid group is replaced by a sodium ion.[5]

The choice between the free acid and the sodium salt, or a combination of both, depends on the desired final pH of the buffer and the experimental constraints, such as the need to control ionic strength.

Chemical and Physical Properties

A clear understanding of the distinct properties of HEPES free acid and its sodium salt is crucial for accurate and reproducible experimental work. The following table summarizes their key quantitative characteristics.

| Property | HEPES Free Acid | HEPES Sodium Salt |

| Molecular Formula | C₈H₁₈N₂O₄S[6] | C₈H₁₇N₂NaO₄S |

| Molecular Weight | 238.30 g/mol [6] | 260.29 g/mol [3] |

| CAS Number | 7365-45-9[1][6] | 75277-39-3[1][3] |

| pKa (at 25 °C) | 7.5[1] | 7.5 |

| Effective Buffering pH Range | 6.8 - 8.2[1][6] | 6.8 - 8.2[3] |

| Appearance | White crystalline powder[1] | White crystalline powder |

| Solubility in Water | 40 g/100 ml (20°C)[1] | High[7] |

Applications in Research and Drug Development

HEPES buffers are indispensable in a variety of applications due to their ability to maintain physiological pH and their compatibility with many biological systems.[8]

-

Cell Culture: HEPES is widely used as a buffering agent in cell culture media, particularly because it is better at maintaining a stable pH despite changes in carbon dioxide concentration compared to bicarbonate buffers.[1][9] A typical concentration for cell culture applications ranges from 10 to 25 mM.[10][11]

-

Drug Development: In pharmaceutical development, HEPES buffers are crucial for cell-based assays used in drug screening and toxicity evaluation.[8] They also help maintain the stability and integrity of active pharmaceutical ingredients (APIs), especially biologics like vaccines and proteins.[8]

-

Enzyme Assays: HEPES is often the buffer of choice for enzyme assays as it has minimal interaction with most metal ions, which can be crucial for enzyme activity.[3][7]

-

Protein Purification and Analysis: It is used in buffers for protein purification and in electrophoresis techniques like isoelectric focusing.[3][6]

Important Considerations:

-

Toxicity: While generally considered non-toxic, HEPES can exhibit toxicity at concentrations greater than 40 mM.[12] It's essential to determine the optimal concentration for specific cell lines.[10]

-

Interference with Assays: HEPES can interfere with the Folin-Ciocalteu protein assay but does not affect the Biuret or BCA protein assays.[3][6][12]

-

Radical Formation: This buffer is capable of forming radicals and is therefore not suitable for redox reaction studies.[3][6]

-

Phototoxicity: When exposed to ambient light, HEPES can produce hydrogen peroxide in the presence of riboflavin, which can be toxic to cells. It is advisable to keep HEPES-containing solutions in the dark.[1]

Experimental Protocols: Buffer Preparation

There are three primary methods for preparing a HEPES buffer solution of a desired pH and concentration. The choice of method can influence the final ionic strength of the solution.

Method 1: Titrating HEPES Free Acid with a Strong Base

This is a common method for preparing a HEPES buffer.

Protocol:

-

Dissolve HEPES Free Acid: Weigh the required amount of HEPES free acid and dissolve it in approximately 80% of the final desired volume of deionized water.

-

Adjust pH: Slowly add a concentrated solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) while monitoring the pH with a calibrated pH meter.[13][14]

-

Final Volume: Once the desired pH is reached, add deionized water to bring the solution to the final volume.

-

Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter.[12]

-

Storage: Store the buffer at 4°C. For long-term storage, aliquots can be stored at -20°C.[12]

Method 2: Titrating HEPES Sodium Salt with a Strong Acid

This method is less common as it introduces additional salt, which can affect the osmolarity of the solution.

Protocol:

-

Dissolve HEPES Sodium Salt: Weigh the appropriate amount of HEPES sodium salt and dissolve it in about 80% of the final volume of deionized water.

-

Adjust pH: Carefully add a solution of hydrochloric acid (HCl) to lower the pH to the desired value while monitoring with a pH meter.[15] Note that this will result in the formation of sodium chloride (NaCl) in the buffer.[15]

-

Final Volume: Adjust the final volume with deionized water.

-

Sterilization and Storage: Sterilize by filtration and store as described in Method 1.

Method 3: Mixing Equimolar Solutions of HEPES Free Acid and Sodium Salt

This method allows for the preparation of a buffer with a defined ionic strength.

Protocol:

-

Prepare Stock Solutions: Prepare equimolar stock solutions of HEPES free acid and HEPES sodium salt (e.g., 1 M of each).

-

Mix Solutions: Combine the two solutions in approximately equal volumes.[12][15]

-

Adjust pH: Back-titrate with either the free acid or the sodium salt solution to achieve the precise desired pH.[12][15]

-

Final Volume: If necessary, adjust the final volume with deionized water.

-

Sterilization and Storage: Sterilize by filtration and store appropriately.

Visualizing the Relationship and Workflows

Diagrams can help clarify the relationship between HEPES free acid and its sodium salt, as well as the workflows for buffer preparation.

Caption: Relationship between HEPES free acid and sodium salt.

Caption: Workflows for preparing HEPES buffer solutions.

Conclusion

Both HEPES free acid and HEPES sodium salt are critical tools for researchers in life sciences and drug development. The choice between them is dictated by the specific requirements of the experiment, particularly the desired final pH and the need to control for ionic strength. By understanding their individual properties and the protocols for their use, scientists can ensure a stable and reliable in vitro environment, leading to more accurate and reproducible results.

References

- 1. HEPES - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. HEPES for buffer solutions [itwreagents.com]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. HEPES 緩衝液 [sigmaaldrich.com]

- 10. biobasic.com [biobasic.com]

- 11. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 12. HEPES Buffer Recipe | ENCO [enco.co.il]

- 13. goldbio.com [goldbio.com]

- 14. 1 M HEPES, pH = 7.0 — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to HEPES Buffer Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, maintaining precise and stable pH conditions is paramount to experimental success and product stability. Among the array of buffering agents available, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has emerged as a versatile and widely trusted zwitterionic buffer. Its efficacy in the physiological pH range, coupled with its minimal interference in many biological systems, has established it as a cornerstone in applications ranging from cell culture and enzyme assays to drug formulation and stability studies.[1] This technical guide provides a comprehensive overview of the core chemistry of HEPES buffer, its mechanism of action, practical applications, and detailed protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Chemistry and Properties of HEPES

HEPES is a synthetic organic chemical classified as a "Good's buffer," a group of buffering agents developed by Dr. Norman Good and his colleagues to meet the specific needs of biochemical and biological research. Its chemical structure, featuring a piperazine (B1678402) ring and a sulfonic acid group, confers its zwitterionic nature, meaning it possesses both positive and negative charges at physiological pH.

The key properties of HEPES are summarized in the table below:

| Property | Value | References |

| IUPAC Name | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Molecular Formula | C₈H₁₈N₂O₄S | |

| Molar Mass | 238.30 g/mol | |

| pKa at 25°C | 7.5 | [1] |

| Effective pH Buffering Range | 6.8 - 8.2 | [1] |

| Appearance | White crystalline powder | |

| Solubility in Water | High |

The Buffering Mechanism of HEPES

The buffering capacity of HEPES lies in the ability of the nitrogen atom in its piperazine ring to accept or donate a proton (H⁺), thereby resisting changes in pH. The sulfonic acid group is a strong acid and is fully deprotonated at physiological pH, contributing a permanent negative charge. The equilibrium between the protonated (acidic) and deprotonated (basic) forms of the piperazine nitrogen is what allows HEPES to function as a buffer.

At a pH near its pKa of 7.5, the concentrations of the protonated and deprotonated forms of HEPES are nearly equal, providing maximal buffering capacity. When an acid is introduced into the system, the deprotonated piperazine nitrogen can accept a proton, neutralizing the added acid. Conversely, when a base is added, the protonated piperazine nitrogen can donate a proton to neutralize the base.

Caption: The reversible protonation and deprotonation of the HEPES molecule.

Applications in Research and Drug Development

The unique properties of HEPES make it a valuable tool across various scientific disciplines.

Cell Culture

HEPES is extensively used as a buffering agent in cell culture media, often in conjunction with the bicarbonate buffering system.[] It is particularly advantageous in situations where cultures are manipulated outside of a CO₂ incubator for extended periods, as it maintains a stable pH independently of carbon dioxide levels.[]

| Application in Cell Culture | Typical HEPES Concentration | Key Considerations |

| General Cell Culture | 10 - 25 mM | Can be cytotoxic at concentrations >40 mM. |

| Virus Production | 20 - 25 mM | Helps maintain stable pH during viral replication. |

| Cell-based Assays | 10 - 25 mM | Ensures pH stability for reproducible assay results. |

| Primary Cell Culture | 10 - 25 mM | May be beneficial for sensitive primary cells. |

Drug Formulation and Stability

In the pharmaceutical industry, maintaining the pH of a drug formulation is critical for its stability, efficacy, and shelf-life. HEPES is a valuable excipient in the formulation of both small molecule drugs and biologics.[1] Its chemical stability and compatibility with a wide range of active pharmaceutical ingredients (APIs) help preserve the structural integrity and activity of sensitive compounds.[1]

Protein and Enzyme Assays

The stability and activity of proteins and enzymes are highly pH-dependent. HEPES is an excellent choice for buffering these assays due to its negligible binding of metal ions, which can be crucial for the function of certain enzymes.[3] Its effective buffering range at physiological pH makes it suitable for a wide variety of enzymatic studies.

Experimental Protocols

Preparation of a 1 M HEPES Stock Solution (pH 7.4)

Materials:

-

HEPES (free acid) powder (Molar Mass: 238.30 g/mol )

-

10 M Sodium Hydroxide (NaOH) solution

-

High-purity, deionized water (ddH₂O)

-

Calibrated pH meter

-

Sterile filtration unit (0.22 µm filter)

-

Sterile storage bottles

Procedure:

-

Weigh out 238.30 g of HEPES powder and transfer it to a clean beaker.

-

Add approximately 800 mL of ddH₂O to the beaker and stir with a magnetic stir bar until the HEPES is completely dissolved.

-

Place the beaker on a magnetic stir plate and immerse a calibrated pH electrode into the solution.

-

Slowly add the 10 M NaOH solution dropwise while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 7.4. Be cautious not to overshoot the target pH.

-

Once the desired pH is reached, transfer the solution to a graduated cylinder and add ddH₂O to a final volume of 1 L.

-

Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the stock solution at 4°C.

Caption: A typical workflow for preparing a sterile HEPES buffer stock solution.

Using HEPES in a Cell-Based Cytotoxicity Assay

Objective: To assess the cytotoxicity of a drug candidate on a cancer cell line using a resazurin-based viability assay, with HEPES-buffered medium to maintain stable pH during incubation.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

HEPES-buffered cell culture medium (complete medium supplemented with 25 mM HEPES, pH 7.4)

-

Drug candidate stock solution

-

Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of the drug candidate in HEPES-buffered cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with HEPES-buffered medium only as a negative control.

-

Incubate the plate for 48 hours at 37°C. The use of HEPES-buffered medium allows for this incubation to be performed outside of a CO₂ incubator if necessary, for example, in a standard laboratory incubator.

-

Viability Assessment: Add 20 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the negative control.

Advantages and Disadvantages of HEPES Buffer

| Advantages | Disadvantages |

| Effective in physiological pH range (6.8-8.2) [1] | Potential for cytotoxicity at high concentrations (>40 mM) |

| Minimal binding of metal ions | Can be photosensitive, generating hydrogen peroxide upon light exposure |

| High solubility in water | Can form radicals under certain conditions |

| Membrane impermeability | More expensive than some other common buffers |

| Chemically and enzymatically stable | May interfere with some protein assays (e.g., Folin-Ciocalteu) |

Conclusion

HEPES buffer is an indispensable tool for researchers, scientists, and drug development professionals. Its robust buffering capacity in the physiological pH range, coupled with its chemical stability and minimal biological interference, makes it a superior choice for a wide array of applications. By understanding the fundamental chemistry of HEPES and adhering to proper preparation and usage protocols, scientists can ensure the reliability and reproducibility of their experimental results and the stability of their pharmaceutical formulations. While it is important to be aware of its limitations, such as potential cytotoxicity at high concentrations and photosensitivity, the benefits of using HEPES in appropriate contexts far outweigh these concerns. As research and drug development continue to advance, the role of high-quality buffering agents like HEPES will remain critical in achieving scientific breakthroughs and developing life-saving therapeutics.

References

An In-depth Technical Guide to the Core Properties of HEPES Zwitterionic Buffer

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic sulfonic acid buffering agent widely utilized in biological and biochemical research.[1] First described by Dr. Norman Good and his colleagues, it is one of the twenty "Good's buffers".[2][3] Its popularity stems from its strong buffering capacity at physiological pH, minimal interaction with biological molecules, and compatibility with a wide range of applications.[2][] This guide provides a comprehensive overview of the core properties of HEPES, including its physicochemical characteristics, preparation protocols, and applications, for researchers, scientists, and drug development professionals.

Physicochemical Properties

HEPES is favored for its chemical stability and its pKa value, which is close to physiological pH, making it an excellent all-purpose buffer for biological research.[5][6]

Zwitterionic Nature and Buffering Mechanism

HEPES is a zwitterionic molecule, meaning it contains both a positive and a negative charge, rendering the molecule neutral overall at its isoelectric point.[7][8] The piperazine (B1678402) ring contains two nitrogen atoms, one of which can be protonated, while the sulfonic acid group is deprotonated at physiological pH.[] This structure allows HEPES to effectively buffer in the pH range of 6.8 to 8.2.[][7] The buffering capacity is derived from the equilibrium between the protonated and deprotonated forms of the piperazine ring.[]

Caption: Zwitterionic equilibrium of HEPES buffer.

Quantitative Physicochemical Data

The properties of HEPES are well-characterized, providing a reliable basis for its use in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₈H₁₈N₂O₄S | [] |

| Molar Mass | 238.30 g/mol | [1][9] |

| Appearance | White crystalline powder | [1] |

| pKa₁ at 25 °C | 3.0 | [1] |

| pKa₂ at 20 °C | 7.55 | [7][10] |

| pKa₂ at 25 °C | 7.48 - 7.5 | [1][7][11] |

| pKa at 37 °C | 7.3 | [12] |

| Effective pH Range | 6.8 – 8.2 | [3][][7] |

| ΔpKa/ΔT (°C⁻¹) | -0.014 | [7][10] |

| Solubility in Water | 40 g/100 ml (at 20 °C) | [1][7] |

Temperature Dependence of pKa

The pKa of HEPES is sensitive to temperature changes.[13] The change in pKa per degree Celsius (ΔpKa/ΔT) is approximately -0.014.[7][10] This means that for every 1°C increase in temperature, the pKa of HEPES decreases by about 0.014 units, leading to a decrease in the pH of the buffer solution.[10] Conversely, a decrease in temperature will result in a higher pH.[10] This is a critical consideration for experiments conducted at temperatures different from the one at which the buffer was prepared.[10] For instance, a HEPES buffer prepared to pH 7.4 at 25°C will have an approximate pH of 7.23 at 37°C.[10] Therefore, it is crucial to adjust the final pH of the buffer at the intended experimental temperature.[10]

Interaction with Metal Ions

HEPES has a low tendency to form complexes with most metal ions, which is a significant advantage in many biological experiments where metal ions are required for enzyme activity.[1][11][14] It does not bind significantly to magnesium (Mg²⁺), calcium (Ca²⁺), manganese (Mn²⁺), or copper (Cu²⁺) ions.[][6] This makes it a suitable buffer for studying metal-dependent enzymes that might be inhibited by metal chelation.[1][14]

Phototoxicity

When exposed to ambient light, especially in the presence of riboflavin, HEPES can catalyze the production of hydrogen peroxide (H₂O₂), a cytotoxic compound.[15] This photochemical reaction can be toxic to cells in culture.[16][17] Therefore, it is strongly recommended to store HEPES-containing solutions in the dark to prevent the generation of these toxic products.[1][15]

Applications in Research and Drug Development

HEPES is widely used across various scientific disciplines due to its excellent buffering capacity in the physiological pH range and its compatibility with many biological systems.[][12]

Cell Culture

HEPES is extensively used in cell culture media to provide additional buffering capacity, especially when cultures are manipulated outside of a CO₂ incubator.[1][2] The bicarbonate buffering system, commonly used in cell culture, is dependent on the concentration of CO₂ in the atmosphere.[1] When cultures are removed from the incubator, the CO₂ level drops, leading to an increase in pH.[8] The addition of HEPES at concentrations between 10 mM and 25 mM helps to maintain a stable physiological pH (typically 7.2-7.6) independent of CO₂ levels.[2][12] However, it should be noted that concentrations above 40 mM can be toxic to some cell lines.[18]

Biochemical Assays and Enzyme Reactions

The inert nature of HEPES and its stable pH control make it an ideal buffer for a wide range of enzyme assays and biochemical reactions.[][11] It does not typically interfere with the activity of enzymes, and its minimal interaction with metal ions is crucial for studying metalloenzymes.[] However, HEPES is known to interfere with certain protein quantification methods, such as the Lowry and Folin-Ciocalteu assays.[3][7][18] It is compatible with the Bradford, bicinchoninic acid (BCA), and Biuret protein assays.[3][18]

Protein Purification

In protein purification, HEPES is used to maintain the stability and activity of proteins throughout the purification process.[19] It provides a stable ionic environment and pH, which is critical for techniques like ion-exchange chromatography, affinity chromatography, and gel filtration.[][19] Its negatively charged nature makes it particularly suitable for cation exchange chromatography.[11]

Experimental Protocols

Proper preparation of HEPES buffer is crucial for the success of experiments.

Preparation of a 1 M HEPES Stock Solution (pH 7.4)

This protocol outlines the steps to prepare a 1 M stock solution of HEPES buffer.

Materials:

-

HEPES (free acid, Molar Mass: 238.3 g/mol )

-

10 N Sodium Hydroxide (NaOH) or 1 M NaOH[20]

-

Deionized water (dH₂O)

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

0.22 µm filter for sterilization

Procedure:

-

Dissolve HEPES: To prepare 1 liter of 1 M HEPES solution, weigh out 238.3 g of HEPES free acid and dissolve it in approximately 750-800 mL of dH₂O.[20] Stir the solution until the powder is completely dissolved.

-

Adjust pH: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add 10 N NaOH (or 1 M NaOH) dropwise while continuously monitoring the pH.[20][21] Continue adding NaOH until the desired pH of 7.4 is reached. Be cautious not to overshoot the target pH.

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 liter.[20]

-

Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter.[18]

-

Storage: Store the sterilized 1 M HEPES stock solution at 4°C.[20] For long-term storage, it can be stored in aliquots at -20°C.[18]

Caption: Workflow for preparing a 1M HEPES buffer solution.

Potential Issues and Considerations

While HEPES is a versatile buffer, there are some potential issues to be aware of.

-

Interference with Assays: As mentioned, HEPES interferes with the Folin-Ciocalteu and Lowry protein assays.[3][7]

-

Cytotoxicity: At concentrations above 40 mM, HEPES can be toxic to some cell types.[18] The optimal concentration should be determined for each specific cell line.[12]

-

Radical Formation: Radical species can be formed from HEPES, making it unsuitable for some redox studies.[3][22]

-

Storage and Stability: HEPES solutions should be protected from light to prevent the formation of cytotoxic hydrogen peroxide.[1][15] While stable, long-term storage can lead to changes in pH due to evaporation or potential microbial contamination if not sterilized properly.[13][23]

Caption: Factors influencing the stability of HEPES buffer.

Conclusion

HEPES is a robust and versatile zwitterionic buffer that is indispensable in many areas of biological and biochemical research. Its key advantages include a physiologically relevant pKa, high solubility, membrane impermeability, and minimal interference with most biological processes.[2] By understanding its core properties, including its temperature-dependent pKa and potential for phototoxicity, researchers can effectively utilize HEPES to maintain stable pH conditions, thereby enhancing the reliability and reproducibility of their experimental results.[12]

References

- 1. HEPES - Wikipedia [en.wikipedia.org]

- 2. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 3. 12 uses of HEPES Buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. nbinno.com [nbinno.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. HEPES for buffer solutions [itwreagents.com]

- 8. youtube.com [youtube.com]

- 9. dalochem.com [dalochem.com]

- 10. benchchem.com [benchchem.com]

- 11. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 13. Reasons for pH changes in HEPES buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 15. interchim.fr [interchim.fr]

- 16. Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characteristics and Preservation Guidelines of Biological Buffer HEPES [vacutaineradditives.com]

- 18. HEPES Buffer Recipe | ENCO [enco.co.il]

- 19. Hepes buffer for protein purification [vacutaineradditives.com]

- 20. goldbio.com [goldbio.com]

- 21. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 22. repositorium.uminho.pt [repositorium.uminho.pt]

- 23. How long can HEPES buffer be stored after preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

The Solubility of HEPES Sodium Salt in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) sodium salt in water. A zwitterionic buffer widely utilized in biological and biochemical research, HEPES sodium salt is instrumental in maintaining stable pH levels in a variety of experimental settings, including cell culture, biochemical assays, and pharmaceutical formulations.[1][2] Its low toxicity and compatibility with diverse biological systems make it an ideal choice for sensitive applications.[1]

Physicochemical Properties

HEPES sodium salt is the sodium salt of HEPES, a "Good's" buffer, and is particularly effective in the pH range of 6.8 to 8.2.[2][3][4] It is a white crystalline powder that is hygroscopic and should be protected from moisture.[4]

Quantitative Solubility Data

The solubility of HEPES sodium salt in water is a critical parameter for the preparation of stock solutions and experimental buffers. The following table summarizes the available quantitative data from various sources.

| Solubility Value | Temperature | Concentration (w/w) | Molarity | Source |

| 990 g/L | 20°C | ~49.75% | ~3.8 M | BioSpectra, Inc.[5] |

| 25 g in 50 mL | Room Temperature | 33% | ~1.92 M | Sigma-Aldrich[3] |

| Soluble | Not Specified | Not Specified | 1 M at 20°C | ChemicalBook[6] |

| Soluble | Not Specified | Not Specified | Not Specified | GeneSpin[7], AG Scientific[8] |

Experimental Protocols: Preparation of HEPES Buffer Solutions

Protocol 1: Preparation of a Simple HEPES Buffer Solution (from HEPES free acid and NaOH)

This protocol outlines the preparation of a HEPES buffer by dissolving HEPES free acid and adjusting the pH with sodium hydroxide.

Materials:

-

HEPES (free acid)

-

Distilled water

-

0.5-1M NaOH aqueous solution

Procedure:

-

Dissolve the desired amount of HEPES free acid in a volume of distilled water. For example, to prepare a 1M solution, dissolve 238.3g of HEPES in 750mL of dH2O.[9]

-

Slowly add the NaOH solution while continuously stirring and monitoring the pH with a calibrated pH meter.[10]

-

Continue to add the NaOH solution dropwise until the desired pH is reached.[10]

-

Add distilled water to bring the solution to the final desired volume.[9][10]

-

Sterilize the solution by filtration through a 0.22 µm filter.[11]

-

Store the buffer at 4°C.[9]

Protocol 2: Preparation of a HEPES-Buffered Saline (HBS) Solution (2x)

This protocol provides a method for preparing a 2x concentrated HEPES-buffered saline solution, commonly used in cell culture and transfection experiments.

Materials:

-

HEPES: 1 g

-

Sodium Chloride (NaCl): 1.6 g

-

Potassium Chloride (KCl): 0.074 g

-

Disodium Phosphate Dihydrate (Na₂HPO₄·2H₂O): 0.027 g

-

Dextran (B179266) or Dextrose: 0.2 g

-

Distilled water

-

0.5M NaOH aqueous solution

Procedure:

-

Dissolve 1 g of HEPES, 1.6 g of NaCl, 0.074 g of KCl, 0.027 g of Na₂HPO₄·2H₂O, and 0.2 g of dextran in 90 ml of distilled water.[10]

-

Adjust the pH to the desired value using a 0.5M NaOH aqueous solution.[10]

-

Add distilled water to a final volume of 100 ml.[10]

-

Sterilize the solution by filtration.

Visualizing Experimental Workflows and Logical Relationships

Workflow for Preparing a HEPES Buffer Solution

The following diagram illustrates the general workflow for the preparation of a HEPES buffer solution.

Logical Relationship of HEPES as a Buffering Agent

The diagram below illustrates the role of HEPES in maintaining a stable pH in a biological system by neutralizing excess acid (H⁺) or base (OH⁻).

Conclusion

HEPES sodium salt exhibits high solubility in water, facilitating the preparation of concentrated stock solutions for a wide array of research and development applications. Its excellent buffering capacity within the physiological pH range, coupled with its chemical stability and low reactivity with metal ions, solidifies its role as a critical component in many biological and pharmaceutical systems. The provided protocols offer a foundation for the accurate and reproducible preparation of HEPES-based buffer systems, which are essential for maintaining the integrity of experimental conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. goldbio.com [goldbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. HEPES sodium salt | 75277-39-3 [chemicalbook.com]

- 5. HEPES, Sodium Salt [biospectra.us]

- 6. HEPES sodium salt | 75277-39-3 [amp.chemicalbook.com]

- 7. genespin.com [genespin.com]

- 8. agscientific.com [agscientific.com]

- 9. goldbio.com [goldbio.com]

- 10. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. HEPES Buffer Recipe | ENCO [enco.co.il]

The Role of HEPES in Cell Culture Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of in vitro cell culture, maintaining a stable physiological environment is paramount to achieving reliable and reproducible results. Among the critical parameters, pH stands out as a pivotal factor influencing cell health, proliferation, and function. This technical guide provides a comprehensive overview of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic organic chemical buffering agent widely employed in cell culture media to stabilize pH. This document delves into its mechanism of action, offers quantitative comparisons with traditional buffering systems, provides detailed experimental protocols for its use and evaluation, and explores its impact on cellular signaling pathways.

The Core Function of HEPES: A Superior Buffering Agent

The primary role of HEPES in cell culture media is to maintain a stable pH, typically within the physiological range of 7.2 to 7.6.[1] Cellular metabolism naturally produces acidic byproducts, such as lactic acid and carbon dioxide, which can rapidly alter the pH of the culture medium. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system is the physiological buffer in blood, its efficacy in vitro is dependent on a controlled CO₂ environment, usually 5-10%, provided by a cell culture incubator.[2][3][4]

When cell cultures are removed from the incubator for routine procedures like media changes, passaging, or microscopy, the dissolved CO₂ in the medium rapidly equilibrates with the lower atmospheric CO₂ concentration. This leads to a significant increase in the medium's pH, a phenomenon that can induce cellular stress and affect experimental outcomes.[1]

HEPES, with a pKa of approximately 7.3 at 37°C, provides robust buffering capacity independent of the CO₂ concentration.[5][6] This makes it an invaluable supplement for maintaining pH stability during lengthy manipulations outside of a CO₂ incubator.[1]

Quantitative Data on HEPES Properties and Performance

To facilitate informed decisions on the use of HEPES, the following tables summarize key quantitative data regarding its chemical properties and a comparison of its buffering performance against the traditional bicarbonate system.

Table 1: Physicochemical Properties of HEPES

| Property | Value | References |

| Molecular Formula | C₈H₁₈N₂O₄S | |

| Molecular Weight | 238.3 g/mol | |

| pKa at 20°C | 7.55 | [7] |

| pKa at 25°C | 7.48 | [2] |

| pKa at 37°C | 7.31 | [2] |

| ΔpKa/°C | -0.014 | [7] |

| Effective pH Range | 6.8 - 8.2 | [5][7] |

Table 2: Comparison of Buffering Systems in Cell Culture Media

| Condition | Bicarbonate-Buffered Medium (without HEPES) | Bicarbonate-Buffered Medium with 20mM HEPES | Key Observations | References |

| Inside 5% CO₂ Incubator | Stable pH (typically 7.2-7.4) | Stable pH (typically 7.2-7.4) | Both systems effectively maintain physiological pH in a controlled CO₂ environment. | [1] |

| 1 Hour at Room Temperature (Atmospheric CO₂) | pH can rise to > 8.0 | pH fluctuation controlled within ± 0.1 of the set point | HEPES significantly mitigates the rapid pH increase when cultures are exposed to atmospheric CO₂. | [1] |

| 48 Hours in a Non-CO₂ Incubator | pH can increase to ~9.8 | pH can increase to ~9.4 | While HEPES offers better pH control than bicarbonate alone in the absence of CO₂, it cannot completely prevent a gradual increase in pH over extended periods without CO₂. | [2] |

Table 3: Recommended HEPES Concentrations for Various Cell Lines

| Cell Line | Recommended HEPES Concentration (mM) | Notes | References |

| General Mammalian Cells | 10 - 25 | The most common range for supplemental buffering. | [5] |

| Primary Cells (pH-sensitive) | 10 - 25 | Start with a lower concentration and optimize. | [1] |

| Fibroblasts | 10 - 25 | Prefers a slightly more basic environment (pH 7.4-7.7). | [4][7] |

| Transformed Cell Lines | 10 - 25 | Often prefer a slightly more acidic environment (pH 7.0-7.4). | [4][7] |

| PC-12 | No significant difference in growth or differentiation with or without HEPES has been reported. | Can be used to maintain pH stability during experiments. | [5] |

| Human Primary Fibroblasts | Typically cultured in DMEM with standard bicarbonate buffering, but HEPES can be added for experimental stability. | ||

| Sf9 and Sf21 (Insect Cells) | Not typically used; these cells prefer a more acidic pH of around 6.2. | [7] | |

| Vero | 10 - 25 | Commonly used for viral production where stable pH is critical. |

Experimental Protocols

This section provides detailed methodologies for preparing HEPES-buffered media and for assessing its potential cytotoxicity and buffering efficacy.

Protocol for Preparation of HEPES-Buffered Cell Culture Medium

This protocol describes the steps to supplement a basal cell culture medium with HEPES.

Materials:

-

Basal cell culture medium (powder or 1x liquid)

-

HEPES powder (cell culture grade)

-

Sodium Bicarbonate (NaHCO₃) (if preparing from powder)

-

1N Sodium Hydroxide (NaOH), sterile

-

1N Hydrochloric Acid (HCl), sterile

-

High-purity water (for cell culture)

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

-

pH meter

-

Stir plate and stir bar

Methodology:

-

Dissolve Medium Components:

-

If using powdered medium, dissolve the contents in 80-90% of the final volume of high-purity water.

-

Add Sodium Bicarbonate at the concentration recommended for the specific medium formulation.

-

-

Add HEPES:

-

Weigh the appropriate amount of HEPES powder to achieve the desired final concentration (e.g., for a 25 mM solution in 1 L, add 5.9575 g of HEPES).

-

Add the HEPES powder to the medium solution and stir until completely dissolved.

-

-

Adjust pH:

-

While stirring, monitor the pH of the solution using a calibrated pH meter.

-

Slowly add 1N NaOH dropwise to raise the pH or 1N HCl to lower the pH. The target pH should be approximately 0.1 to 0.2 units lower than the final desired physiological pH, as pH tends to rise slightly upon filtration and equilibration in the incubator. A common target for this step is pH 7.2.

-

-

Bring to Final Volume:

-

Once the desired pH is reached, add high-purity water to bring the medium to the final volume.

-

-

Sterile Filtration:

-

Sterilize the prepared medium by passing it through a 0.22 µm filter into sterile storage bottles.

-

-

Storage:

-

Store the HEPES-buffered medium at 2-8°C, protected from light. Light exposure can lead to the generation of cytotoxic byproducts in HEPES-containing media.

-

Protocol for Assessing HEPES Cytotoxicity using MTT Assay

This protocol provides a method to evaluate the potential cytotoxic effects of different concentrations of HEPES on a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

HEPES stock solution (1 M, sterile)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate reader (570 nm wavelength)

Methodology:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Preparation of HEPES Concentrations:

-

Prepare a series of dilutions of the 1 M HEPES stock solution in complete culture medium to achieve final concentrations ranging from 0 mM (control) to a high concentration (e.g., 100 mM). It is recommended to test concentrations in the typical working range (10-25 mM) and higher to identify a toxic threshold.

-

-

Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared media containing different concentrations of HEPES. Include a "no-cell" control with media alone for background measurement.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (0 mM HEPES) after subtracting the background absorbance.

-

Plot cell viability against HEPES concentration to determine the cytotoxic effects.

-

Protocol for Assessing pH Stability of Cell Culture Media

This protocol details a method to quantitatively assess the pH stability of media with and without HEPES when exposed to atmospheric conditions.

Materials:

-

Test media:

-

Medium A: Standard bicarbonate-buffered medium without HEPES.

-

Medium B: Standard bicarbonate-buffered medium supplemented with 20 mM HEPES.

-

-

Calibrated pH meter with a micro-electrode.

-

Sterile culture dishes or multi-well plates.

-

CO₂ incubator.

-

Timer.

Methodology:

-

Equilibration:

-

Place aliquots of both Medium A and Medium B into separate sterile culture dishes or wells of a multi-well plate.

-

Equilibrate the media in a 37°C, 5% CO₂ incubator for at least 2 hours to ensure the initial pH is stabilized at the physiological set point.

-

-

Initial pH Measurement (T=0):

-

Remove the plates from the incubator and immediately measure the pH of both media using a calibrated pH meter. This is the baseline reading.

-

-

Exposure to Atmospheric Conditions:

-

Leave the plates on a clean bench at room temperature, exposed to the ambient atmosphere.

-

-

Time-Course pH Measurements:

-

Measure the pH of both media at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).

-

Ensure the pH probe is cleaned and calibrated between readings.

-

-

Data Analysis:

-

Plot the pH values for both Medium A and Medium B against time.

-

Compare the rate and magnitude of the pH shift between the two media to quantify the buffering capacity of HEPES under these conditions.

-

Impact of HEPES on Cellular Signaling Pathways

While HEPES is generally considered biologically inert, recent studies have revealed that it can influence certain cellular processes. It is crucial for researchers to be aware of these potential off-target effects.

Activation of the MiT/TFE-Dependent Lysosomal-Autophagic Gene Network

Research has shown that HEPES can be taken up by cells through macropinocytosis, a form of endocytosis. Once inside the cell, HEPES accumulates in lysosomes, leading to aberrant lysosomal storage and a potential alteration of lysosomal pH. This lysosomal stress triggers the activation and nuclear translocation of the MiT/TFE family of transcription factors (TFEB, TFE3, and MITF). In the nucleus, these transcription factors drive the expression of a network of genes involved in lysosome biogenesis and autophagy. This can lead to changes in lysosomal dynamics, proteolytic capacity, and autophagic flux. This effect appears to be independent of the mTORC1 signaling pathway, a key regulator of autophagy.

Mandatory Visualizations: Workflows and Logical Relationships

To further clarify the practical application and theoretical underpinnings of HEPES usage, the following diagrams illustrate key processes and comparisons.

Workflow for Preparing HEPES-Buffered Cell Culture Medium

Comparison of Buffering Systems

Conclusion

HEPES is an indispensable tool in the cell culturist's arsenal, offering superior pH control, particularly during experimental manipulations outside of a CO₂ incubator. Its well-defined chemical properties and robust buffering capacity contribute to the generation of more consistent and reliable experimental data. However, researchers must be cognizant of the potential for cytotoxicity at high concentrations and its recently discovered influence on the lysosomal-autophagic pathway. By understanding the principles outlined in this guide, and by empirically determining the optimal concentration for their specific cell lines and experimental needs, researchers can harness the full potential of HEPES to advance their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. why does DMEM pH increase - Cell Biology [protocol-online.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell Culture Environment | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. protocols.io [protocols.io]

- 7. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HEPES Buffer in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in mammalian cell culture to maintain physiological pH.[1][2] Its primary function is to provide additional buffering capacity to the cell culture medium, particularly during periods of handling outside of a CO2 incubator.[1][3]

Introduction

Maintaining a stable pH is critical for the optimal growth, viability, and function of mammalian cells in culture.[1] Most cell lines thrive at a pH between 7.2 and 7.4.[2] While the bicarbonate-CO2 buffering system is the most common physiological buffer in cell culture, it is susceptible to rapid pH changes when the culture vessel is removed from a CO2-controlled environment. HEPES can be used as a supplementary buffer to stabilize the pH in such situations.[1][3]

Key Properties of HEPES Buffer

HEPES is one of the 'Good's' buffers, a series of buffers described by Dr. Norman Good and his colleagues in 1966.[1] These buffers are characterized by several advantageous properties for biological research.[1]

| Property | Description |

| pKa at 37°C | 7.3[2][4] |

| Effective pH Range | 6.8 to 8.2[2][][6] |

| Working Concentration | 10 mM to 25 mM[1][2][3][7][8] |

| Storage of Stock Solution | 4°C or -20°C[7][9] |

Advantages and Disadvantages of Using HEPES Buffer

The decision to use HEPES buffer should be based on the specific requirements of the cell line and the experimental design.

| Advantages | Disadvantages |

| Effective Buffering at Physiological pH: Maintains pH stability in the range of 6.8 to 8.2.[2][][6] | Potential Cytotoxicity: Can be toxic to some cell lines at concentrations greater than 40 mM.[10][11] |

| CO2 Independent Buffering: Provides pH stability in environments without controlled CO2 levels.[2][3][] | Cost: Generally more expensive than bicarbonate buffers.[] |

| High Solubility and Stability: Easily dissolves in water and is chemically and enzymatically stable.[1][] | Photosensitivity: Can produce toxic hydrogen peroxide when exposed to light.[12] |

| Low Metal Ion Binding: Does not significantly bind to divalent cations like Ca2+ and Mg2+. | Interference with Protein Assays: Can interfere with the Folin-Ciocalteu protein assay.[10] |

| Membrane Impermeability: Does not readily cross the cell membrane.[1] |

Experimental Protocols

Protocol 1: Preparation of 1 M HEPES Stock Solution (pH 7.2-7.5)

This protocol describes the preparation of a 1 M sterile stock solution of HEPES that can be added to cell culture media.

Materials:

-

HEPES (free acid) powder (MW: 238.3 g/mol )

-

10 N NaOH

-

Distilled, deionized water (ddH2O)

-

0.22 µm sterile filter

-

Sterile storage bottles

Procedure:

-

Weigh out 238.3 g of HEPES powder and place it in a sterile beaker or flask.

-

Add approximately 800 mL of ddH2O and stir until the powder is completely dissolved.[6]

-

Slowly add 10 N NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.[6][13]

-

Adjust the pH to the desired level (typically between 7.2 and 7.5).

-

Once the desired pH is reached, add ddH2O to bring the final volume to 1 L.[6][13]

-

Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter into a sterile bottle.[10]

-

Store the stock solution at 4°C or for long-term storage at -20°C.[7][9]

Protocol 2: Use of HEPES Buffer in Cell Culture Medium

This protocol outlines how to add the prepared 1 M HEPES stock solution to a cell culture medium.

Materials:

-

1 M sterile HEPES stock solution (from Protocol 1)

-

Basal cell culture medium (e.g., DMEM, MEM, RPMI-1640)

-

Sterile pipettes and tubes

Procedure:

-

Determine the desired final concentration of HEPES in the cell culture medium. The recommended range is 10 mM to 25 mM.[1][2][3][7][8]

-

Calculate the volume of 1 M HEPES stock solution needed. For example, to prepare 500 mL of medium with a final HEPES concentration of 25 mM, you would need:

-

V1 (Volume of stock) = (M2 (Final concentration) * V2 (Final volume)) / M1 (Stock concentration)

-

V1 = (25 mM * 500 mL) / 1000 mM = 12.5 mL

-

-

Aseptically add the calculated volume of the 1 M HEPES stock solution to the cell culture medium.

-

Ensure the medium is well-mixed before use.

-

If the addition of HEPES significantly alters the osmolality of the medium, it may need to be adjusted, typically by reducing the concentration of NaCl.

Diagrams

Caption: Workflow for preparing a 1M HEPES stock solution.

Caption: Decision tree for using HEPES buffer in cell culture.

References

- 1. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 2. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 3. rndsystems.com [rndsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 6. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. Ideal concentration of HEPES buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. HEPES for cell culture [itwreagents.com]

- 9. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. HEPES Buffer Recipe | ENCO [enco.co.il]

- 11. The advantages and disadvantages and application comparison of Tris-HCl and HEPES buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 12. reagent.co.uk [reagent.co.uk]

- 13. goldbio.com [goldbio.com]

Application Notes and Protocols for Utilizing HEPES Sodium Salt in Protein Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) sodium salt is a zwitterionic organic chemical buffering agent widely employed in biochemical and biological research. Its pKa of approximately 7.5 at 25°C makes it an excellent choice for maintaining a stable physiological pH environment (pH 6.8-8.2), which is critical for preserving the native structure and function of proteins during various purification procedures.[1] These application notes provide detailed protocols and supporting data for the use of HEPES sodium salt in protein purification, tailored for researchers, scientists, and drug development professionals.

Advantages and Disadvantages of HEPES in Protein Purification

The selection of a suitable buffer is a pivotal step in designing a successful protein purification strategy. HEPES offers several key advantages over other common buffers like Tris, but also has some limitations to consider.

| Feature | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Tris (tris(hydroxymethyl)aminomethane) |

| Buffering Range (pKa at 25°C) | 6.8 - 8.2 (pKa ≈ 7.5)[2][3] | 7.2 - 9.0 (pKa ≈ 8.1)[3] |

| pH Sensitivity to Temperature | Low (ΔpKa/°C ≈ -0.014)[2][3] | High (ΔpKa/°C ≈ -0.031)[3] |

| Interaction with Metal Ions | Minimal[3] | Can chelate divalent cations[3] |

| Reactivity | Generally inert[3] | Primary amine can react with other molecules[3] |

| Suitability for Cell Culture | High[3] | Generally not recommended[3] |

| Toxicity to Mammalian Cells | Low at typical concentrations[3] | Can be toxic at higher concentrations[3] |

Data Presentation

Temperature Effect on HEPES Buffer pH

The pH of HEPES buffers is less sensitive to temperature changes compared to Tris buffers, providing greater consistency for purification steps performed at different temperatures (e.g., 4°C vs. room temperature).[2]

| Temperature (°C) | Approximate pH (Prepared at pH 7.4 @ 25°C) |

| 4 | 7.69 |

| 20 | 7.47 |

| 25 | 7.40 |

| 37 | 7.23 |

Note: These values are estimations; the actual pH can vary with buffer concentration and ionic strength.[2]

Impact on Protein Stability

The choice of buffer can significantly impact protein stability. The following table summarizes data from a differential scanning fluorimetry (DSF) study comparing the melting temperature (Tm) of a protein in different buffers. A higher Tm indicates greater thermal stability.

| Buffer | Protein Melting Temperature (Tm) in °C |

| HEPES | 58.2 |

| Tris | 57.5 |

| Sodium Phosphate (B84403) | 60.1 |

Note: The optimal buffer is protein-dependent. While in this instance sodium phosphate provided the highest stability, HEPES often offers a good balance of buffering capacity and minimal interaction.[3]

Experimental Protocols

Preparation of a 1 M HEPES Stock Solution (pH 7.5)

Materials:

-

HEPES (free acid, MW: 238.31 g/mol )

-

Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

High-purity water (e.g., Milli-Q or deionized)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Sterile filtration unit (0.22 µm filter)

Procedure:

-

Dissolve 238.31 g of HEPES free acid in 800 mL of high-purity water.

-

While stirring, slowly add NaOH to adjust the pH to 7.5.[4]

-

Once the desired pH is reached, add high-purity water to a final volume of 1 L.[4]

-

Sterile-filter the solution using a 0.22 µm filter and store at 4°C.

Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Proteins

This protocol is designed for the purification of His-tagged proteins expressed in E. coli.

Buffers:

-

Lysis Buffer: 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, pH 8.0.

-

Wash Buffer: 50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes. Complete lysis by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Binding: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with Elution Buffer.

-

Analysis: Analyze the collected fractions by SDS-PAGE to assess purity.

Caption: Workflow for His-tagged protein purification using IMAC with HEPES buffer.

Ion Exchange Chromatography (IEC)

This protocol provides a general guideline for purifying a protein using cation exchange chromatography. Note that as an anionic buffer, HEPES itself can bind to anion exchange columns, which may disrupt the pH gradient.[1] Therefore, it is more suitable for cation exchange chromatography.

Buffers:

-

Binding Buffer (Buffer A): 20 mM HEPES, pH 7.0.

-

Elution Buffer (Buffer B): 20 mM HEPES, 1 M NaCl, pH 7.0.

Procedure:

-

Sample Preparation: Ensure the protein sample is in or has been buffer-exchanged into the Binding Buffer.

-

Column Equilibration: Equilibrate a cation exchange column (e.g., SP Sepharose) with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Load the prepared protein sample onto the column.

-

Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.

-

Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

-

Analysis: Collect fractions and analyze by SDS-PAGE and a protein concentration assay.

Caption: Logical workflow for protein purification by Cation Exchange Chromatography.

Size Exclusion Chromatography (SEC)

SEC is often employed as a final "polishing" step to separate the target protein from aggregates or remaining contaminants of different sizes.

Buffer:

-

SEC Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

Procedure:

-

Column Equilibration: Equilibrate the size exclusion column with at least two column volumes of SEC Buffer.

-

Sample Preparation: Concentrate the protein sample from the previous purification step to a small volume (typically 1-2% of the column volume).

-

Sample Injection: Inject the concentrated sample onto the column.

-

Isocratic Elution: Elute the protein with the SEC Buffer at a constant flow rate.

-

Analysis: Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

Caption: Experimental workflow for Size Exclusion Chromatography using HEPES buffer.

Application Examples and Signaling Pathways

HEPES buffer is suitable for the purification of a wide range of proteins, including those involved in critical cellular signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

HEPES buffer can be used in the purification of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] The EGFR signaling pathway is a key regulator of these processes.[6]

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

PI3K/AKT Signaling Pathway

AKT1 (Protein Kinase B), a key component of the PI3K/AKT pathway, can be purified and stored in HEPES-containing buffers.[7] This pathway is vital for regulating cell survival, growth, and metabolism.[7][8]

Caption: Overview of the PI3K/AKT signaling pathway for cell survival.

MAPK/ERK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), such as ERK, are central to the MAPK/ERK signaling cascade and can be purified and studied using HEPES-based buffers.[9] This pathway is a critical regulator of cell proliferation, differentiation, and stress responses.[10][11]

Caption: The MAPK/ERK signaling cascade in response to external stimuli.

NF-κB Signaling Pathway

The transcription factor NF-κB, a key regulator of the immune and inflammatory responses, can be purified and its activity assayed in HEPES-containing buffers.[12][13] The NF-κB signaling pathway is crucial for cellular responses to stimuli such as cytokines and pathogens.[14][15]

Caption: Canonical NF-κB signaling pathway leading to gene expression.

Conclusion